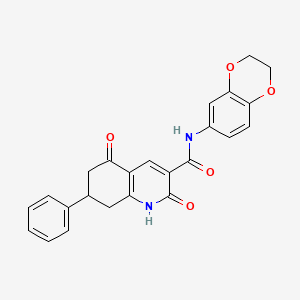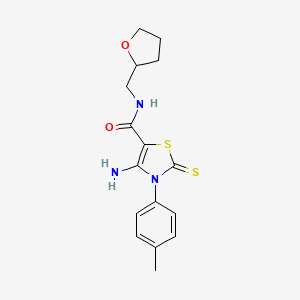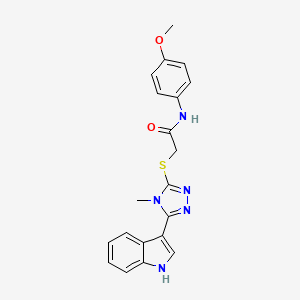![molecular formula C18H14FN3O2S B11043915 8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043915.png)
8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrimidinylsulfanyl group, and a pyrroloquinoline core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of the fluorine and pyrimidinylsulfanyl groups. Common synthetic methods include cyclization reactions, nucleophilic substitution, and cross-coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atom and pyrimidinylsulfanyl group play crucial roles in binding to these targets, modulating their activity and triggering specific biological responses. Detailed studies on its molecular pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Fluorinated Quinolines: Exhibit remarkable biological activity and are used in medicine.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
Uniqueness
8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H14FN3O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-fluoro-11,11-dimethyl-9-(pyrimidin-2-ylsulfanylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C18H14FN3O2S/c1-18(2)8-10(9-25-17-20-4-3-5-21-17)12-6-11(19)7-13-14(12)22(18)16(24)15(13)23/h3-8H,9H2,1-2H3 |
InChI Key |
SXEPSIKDZMSVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CSC4=NC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043835.png)
![5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B11043842.png)
![1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11043847.png)
![N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]oct-1-yl)benzamide](/img/structure/B11043848.png)
![3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043855.png)
![[1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL](2-thienyl)methanone](/img/structure/B11043867.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11043897.png)
![Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11043901.png)
![3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043904.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043910.png)
